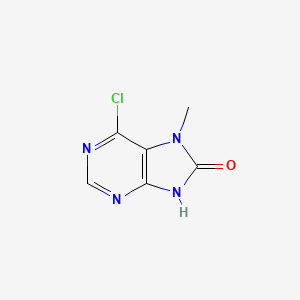

6-クロロ-7-メチル-7H-プリン-8(9H)-オン

概要

説明

Synthesis Analysis

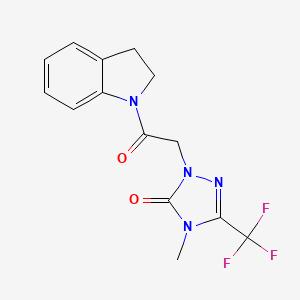

The synthesis of purine derivatives is a topic of interest due to their potential therapeutic applications. Paper describes the synthesis of 9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine and its carbon-14 labeled analogue. The key intermediates for these syntheses are derived from dihalo-phenyl Grignard or organolithium reagents, which are then carbonated with [14C]carbon dioxide. Although the compound is not synthesized in this study, the methods described could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial in determining their biological activity. In paper , the synthesis of substituted 6,7-dihydroimidazo[1,2-a]purin-9(4H)-ones is discussed, which includes analogues with various substituents that affect their pharmacological profile. The structure-activity relationships are key to understanding how different substitutions on the purine core influence the compound's activity. For 6-Chloro-7-methyl-7H-purin-8(9H)-one, the presence of a chlorine atom and a methyl group would likely impact its biological interactions and properties.

Chemical Reactions Analysis

The chemical reactions involving purine derivatives can be complex due to the reactivity of the purine ring system. The papers provided do not detail specific reactions for 6-Chloro-7-methyl-7H-purin-8(9H)-one, but they do discuss the synthesis of related compounds. For instance, the introduction of a carbon-14 label as described in paper involves a carbonation reaction, which is a type of chemical reaction that could be relevant for labeling or modifying the compound .

Physical and Chemical Properties Analysis

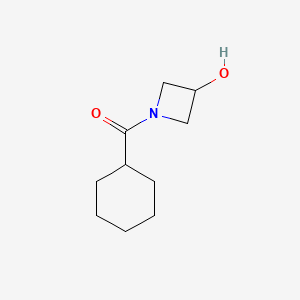

The physical and chemical properties of a compound are determined by its molecular structure. While the papers do not provide specific data on 6-Chloro-7-methyl-7H-purin-8(9H)-one, they do offer insights into the properties of related purine derivatives. For example, the antiallergic and bronchodilator activities of the compounds in paper suggest that they have specific physicochemical characteristics that enable them to interact with biological targets. These properties include solubility, stability, and the ability to cross biological membranes, which are important for the compound's pharmacokinetics and pharmacodynamics.

科学的研究の応用

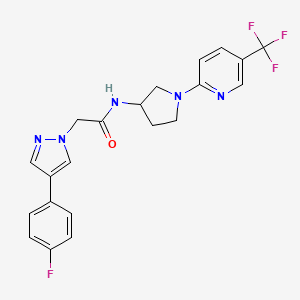

- 6-クロロ-7-メチル-7H-プリン-8(9H)-オンは、抗ウイルス活性を示します。研究者たちは、インフルエンザやC型肝炎など、RNAウイルスに対する抗ウイルス剤としての可能性を調査しています。 ウイルス複製を阻害することにより、新規抗ウイルス療法の開発に貢献する可能性があります .

- 炎症は、さまざまな疾患において重要な役割を果たします。研究によると、この化合物は炎症経路を調節する可能性があります。 研究者たちは、特に関節リウマチや炎症性腸疾患などの疾患における抗炎症剤としての可能性を探求しています .

- プリン誘導体は、細胞増殖への影響により、がん研究と頻繁に関連しています。6-クロロ-7-メチル-7H-プリン-8(9H)-オンは、プリン代謝に影響を与えることにより、がん細胞の増殖を阻害する可能性があります。 特定のがんの種類(例:白血病、乳がん)における役割を調査することは、現在進行中の研究分野です .

- アルツハイマー病やパーキンソン病などの神経変性疾患は、酸化ストレスと炎症を伴います。この化合物の抗酸化作用は、神経保護の候補となります。 研究者たちは、神経の健康への影響と潜在的な治療応用を調べています .

- 酵素は、さまざまな細胞プロセスに不可欠です。6-クロロ-7-メチル-7H-プリン-8(9H)-オンは、酵素阻害剤として作用し、DNA複製やタンパク質合成などの経路に影響を与える可能性があります。 その選択性と作用機序を理解することは、創薬に不可欠です .

- PDTは、光活性化化合物を用いたがん治療法です。この化合物を含む一部のプリン誘導体は、光にさらされると活性酸素種を生成できます。 研究者たちは、局所腫瘍の破壊のためのPDTにおけるその可能性を調査しています .

抗ウイルス活性

抗炎症作用

がん研究

神経保護

酵素阻害

光線力学療法(PDT)

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-chloro-7-methyl-9H-purin-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4O/c1-11-3-4(7)8-2-9-5(3)10-6(11)12/h2H,1H3,(H,8,9,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJNNYQNAUVPGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC1=O)N=CN=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]furan-2-carboxylic acid](/img/structure/B2548960.png)

![4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2548966.png)

![6-(4-methoxyphenyl)-3-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2548970.png)

![(E)-4-(Dimethylamino)-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-enamide](/img/structure/B2548973.png)

![4-Amino-6-methylfuro[3,4-c]pyridin-3(1h)-one](/img/structure/B2548975.png)

![Benzo[d]thiazol-6-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2548978.png)

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2548979.png)

![7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-pyrrolidin-1-yl[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2548981.png)